molecular formula C21H21NO4 B8192493 (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B8192493
M. Wt: 351.4 g/mol
InChI Key: YLOIPWYYPLYLFH-ORAYPTAESA-N
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Description

(2R,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used temporary protecting group in peptide synthesis. The compound features a methyl substituent at the 3-position of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis or bioactive molecule design.

Properties

IUPAC Name

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOIPWYYPLYLFH-ORAYPTAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 3-methylpyrrolidine-2-carboxylic acid with the Fmoc group. This can be achieved using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Fmoc removal, alcohols from reduction reactions, and ketones or aldehydes from oxidation reactions.

Scientific Research Applications

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Structural Analogues of Fmoc-Protected Pyrrolidine/Piperidine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Features Reference
(2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid C₂₆H₂₃NO₄ 413.47 2-phenyl, 3-carboxylic acid Aromatic phenyl group introduces steric bulk; higher lipophilicity
(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid C₂₂H₂₃NO₄ 365.42 3,3-dimethyl, 2-carboxylic acid Dimethyl group increases steric hindrance; may reduce coupling efficiency
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid C₂₆H₂₈N₂O₅ 456.52 Piperidine-4-carboxylic acid linked via amide Hybrid pyrrolidine-piperidine structure; potential for enhanced solubility
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Piperazine ring with acetic acid side chain Basic piperazine nitrogen enhances water solubility
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid C₂₆H₂₂BrNO₄ 508.37 3-bromophenyl substituent Bromine enables cross-coupling reactions (e.g., Suzuki); heavier molecular weight
Key Observations:

Steric Effects :

  • The methyl substituent in the target compound (3-methyl) imposes less steric hindrance compared to the 3,3-dimethyl analog () or the 2-phenyl derivative (). This may enhance its reactivity in coupling reactions during peptide synthesis.
  • The 3-bromophenyl substituent () adds significant bulk and electronic effects, making it suitable for metal-catalyzed reactions but less ideal for rapid SPPS.

Solubility and Reactivity: Piperazine-containing analogs () exhibit improved aqueous solubility due to the basic nitrogen atoms, whereas pyrrolidine/piperidine hybrids () balance lipophilicity and solubility.

Synthetic Utility :

  • Fmoc-protected compounds with bromine () or phenyl groups () serve as intermediates for further functionalization, whereas the target compound’s methyl group may prioritize metabolic stability in pharmaceutical applications.
  • The dimethyl variant () could hinder amide bond formation due to steric crowding, as seen in lower yields for similar hindered couplings (e.g., 60.2% yield in ).

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